molecular formula C17H18N4O6 B2607119 2-乙基-5-(4-硝基苄基)-6,7-二氢吡唑并[1,5-a]哒嗪-2,5(4H)-二羧酸酯 CAS No. 623565-14-0

2-乙基-5-(4-硝基苄基)-6,7-二氢吡唑并[1,5-a]哒嗪-2,5(4H)-二羧酸酯

货号 B2607119
CAS 编号: 623565-14-0
分子量: 374.353
InChI 键: IIRGEIKLCGECFA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrazines, which are polycyclic aromatic compounds containing a pyrazolo[1,5-a]pyrazine moiety .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through Biginelli-type reactions. For instance, the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds can yield related structures .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazolo[1,5-a]pyrazine core, with additional functional groups attached at specific positions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as the Biginelli-type reaction .

科学研究应用

Synthesis of Biologically Active Compounds

This compound is an important derivative of a corresponding biheteroaromatic system due to its role as a basic substrate for various synthetic transformations aimed at creating biologically active compounds . These compounds have been extensively studied in the biomedical field .

Vasopressin and Fibrinogen Receptor Antagonists

The compound has led to the discovery of vasopressin and fibrinogen receptor antagonists . This suggests its potential use in the treatment of conditions related to these receptors.

Modulators of Glutamate Receptors

The compound has been found to be a selective positive allosteric modulator of glutamate receptors GluN2A and mGluR5 . This indicates its potential application in neurological research and treatment.

Inhibitors of Mycobacterium Tuberculosis H37RV

The compound has been found to inhibit Mycobacterium tuberculosis H37RV , suggesting its potential use in the treatment of tuberculosis.

Inhibitors of Lung Cancer Tumors

The compound has been found to inhibit lung cancer tumors A549 and H322b , indicating its potential use in cancer research and treatment.

Inhibitors of HIV-1 Integrase, TANKs, and PARP-1

The compound has been found to inhibit the catalytic activity of HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1 . This suggests its potential use in the treatment of HIV and other related conditions.

Treatment of Lysosomal and Neurodegenerative Diseases

Certain derivatives of this compound have been proposed for the treatment of lysosomal and neurodegenerative diseases .

Treatment of Cardiovascular Diseases

The compound has also been proposed for the treatment of cardiovascular diseases .

未来方向

The future directions for this compound could involve further studies to determine its potential as a therapeutic agent, particularly given the biological activity of similar compounds .

属性

IUPAC Name

2-O-ethyl 5-O-[(4-nitrophenyl)methyl] 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6/c1-2-26-16(22)15-9-14-10-19(7-8-20(14)18-15)17(23)27-11-12-3-5-13(6-4-12)21(24)25/h3-6,9H,2,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRGEIKLCGECFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCN(CC2=C1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate

Synthesis routes and methods

Procedure details

Ethyl propiolate (cont. 99%) (8.28 g) was added to the o-xylene (348 mL) solution of 5-(4-nitrobenzyloxycarbonyl)-3-oxo-3a,4,6,7-tetrahydro-3H-2-oxa-1,5-diaza-7a-azoniainden-3a-ide (22.3 g) under a nitrogen atmosphere and refluxed for 16 h. The solution was concentrated under reduced pressure, followed by silica-gel column chromatography 3 times (n-hexane/AcOEt=2/1-1/3). The titled compound was obtained as pale yellow crystals (16.78 g, 64%). Besides, 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylic acid 3-ethyl ester 5-(4-nitrobenzyl) ester was obtained as pale yellow crystals (6.18 g, 24%).
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
348 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。